6-Hydroxykaempferol 3-beta-rutinoside

Catalog No.
S3327620
CAS No.
205527-00-0
M.F
C27H30O16
M. Wt
610.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxykaempferol 3-beta-rutinoside

CAS Number

205527-00-0

Product Name

6-Hydroxykaempferol 3-beta-rutinoside

IUPAC Name

5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

InChI

InChI=1S/C27H30O16/c1-8-15(30)20(35)22(37)26(40-8)39-7-13-17(32)21(36)23(38)27(42-13)43-25-19(34)14-12(6-11(29)16(31)18(14)33)41-24(25)9-2-4-10(28)5-3-9/h2-6,8,13,15,17,20-23,26-33,35-38H,7H2,1H3/t8-,13+,15-,17+,20+,21-,22+,23+,26+,27-/m0/s1

InChI Key

QYRJNVCANQPMCH-QGAVNTNWSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

6-Hydroxykaempferol 3-beta-rutinoside is a flavonoid glycoside derived from kaempferol, a well-known flavonoid found in various plants, particularly in Carthamus tinctorius (safflower). Its chemical formula is C27H30O16, and it is characterized by the presence of a hydroxyl group at the sixth position of the kaempferol structure, along with a rutinoside moiety at the third position. This compound plays a significant role in various biological activities due to its antioxidant properties and potential health benefits.

Antioxidant Activity:

Several studies have investigated the antioxidant properties of 5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside. These studies suggest that the compound may help scavenge free radicals and protect cells from oxidative damage.

  • A study published in the journal "Food Chemistry" found that the compound exhibited significant antioxidant activity in different test systems [].

Other Potential Health Benefits:

Limited research has explored other potential health benefits of 5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside. These areas include:

  • Anti-inflammatory effects: Some studies suggest the compound may possess anti-inflammatory properties, but more research is needed [].
  • Neuroprotective effects: Preliminary studies suggest the compound may have neuroprotective effects, but further research is necessary to confirm these findings [].

The chemical reactivity of 6-hydroxykaempferol 3-beta-rutinoside is primarily influenced by its hydroxyl groups, which can participate in various reactions:

  • Oxidation: The hydroxyl groups can undergo oxidation to form quinones, which may contribute to its biological activity.
  • Glycosylation: As a glycoside, it can be hydrolyzed to release glucose and yield free kaempferol, which retains many of the biological properties of the parent compound.
  • Complexation: It can form complexes with metal ions, enhancing its antioxidant capacity and bioavailability.

6-Hydroxykaempferol 3-beta-rutinoside exhibits several notable biological activities:

  • Antioxidant Activity: This compound has been shown to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage and various diseases .
  • Anti-inflammatory Effects: It modulates inflammatory pathways by regulating cytokine production and inhibiting the activation of nuclear factor kappa B (NF-κB) .
  • Cardioprotective Properties: Research indicates that this flavonoid can protect cardiac cells from ischemia-reperfusion injury, suggesting potential applications in cardiovascular health .

The synthesis of 6-hydroxykaempferol 3-beta-rutinoside can be achieved through several methods:

  • Natural Extraction: It can be isolated from safflower using solvent extraction techniques followed by chromatographic purification.
  • Chemical Synthesis: Synthetic approaches involve starting with kaempferol and introducing the rutinoside moiety through glycosylation reactions using appropriate glycosyl donors .
  • Biotransformation: Enzymatic methods using specific glycosyltransferases can also yield this compound from simpler flavonoids.

6-Hydroxykaempferol 3-beta-rutinoside has various applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in formulations aimed at preventing chronic diseases such as cardiovascular diseases and diabetes.
  • Nutraceuticals: It is included in dietary supplements for its potential health benefits.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative stress on the skin.

Studies have indicated that 6-hydroxykaempferol 3-beta-rutinoside interacts with various biological targets:

  • Cell Signaling Pathways: It influences pathways related to inflammation and apoptosis, particularly through modulation of NF-κB and hypoxia-inducible factor 1-alpha (HIF-1α) .
  • Drug Interactions: Research suggests that this compound may enhance the efficacy of certain drugs while potentially mitigating side effects due to its protective effects on cells .

Several compounds share structural similarities with 6-hydroxykaempferol 3-beta-rutinoside. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Properties
KaempferolFlavonoid without glycosylationStrong antioxidant; less bioavailable than its glycosides
QuercetinHydroxylated flavonoidMore potent anti-inflammatory effects
6-Hydroxykaempferol 3-O-glucosideGlycosylated form of kaempferolExhibits similar antioxidant properties but varies in bioactivity
6-Hydroxykaempferol 3,6-di-O-glucosideDi-glycosylated derivativeEnhanced solubility and bioavailability

The uniqueness of 6-hydroxykaempferol 3-beta-rutinoside lies in its specific glycosylation pattern, which enhances its stability and bioactivity compared to other similar compounds. Its ability to modulate multiple biological pathways makes it a valuable candidate for further research in health-related applications.

6-Hydroxykaempferol 3-beta-rutinoside and related kaempferol glycosides exhibit substantial hepatoprotective properties against chemical-induced liver damage through multiple protective mechanisms [8] [9]. These compounds demonstrate efficacy in preventing hepatotoxicity caused by various chemical agents including carbon tetrachloride, paracetamol, and other xenobiotic substances [9] [10].

Carbon tetrachloride-induced hepatotoxicity models reveal that kaempferol 3-O-beta-d-(2,6-di-O-alpha-l-rhamnopyranosyl)galactopyronoside significantly normalizes serum alanine aminotransferase and aspartate aminotransferase levels, key biomarkers of liver injury [9]. The compound restores hepatic glutathione, superoxide dismutase, catalase, and glutathione peroxidase activities, indicating enhanced antioxidant defense mechanisms [9]. Thiobarbituric acid reactive substances levels, markers of lipid peroxidation, demonstrate significant reduction following treatment, confirming the compound's capacity to prevent oxidative liver damage [9].

Hydroxysafflor yellow A, a related compound from Carthamus tinctorius, provides mechanistic insights relevant to 6-hydroxykaempferol 3-beta-rutinoside hepatoprotection [11] [12]. Studies demonstrate that hydroxysafflor yellow A significantly reduces alanine aminotransferase, aspartate aminotransferase, and alkaline phosphatase activities in carbon tetrachloride-induced acute liver injury models [11]. The compound enhances superoxide dismutase activity while reducing malondialdehyde levels, indicating effective inhibition of oxidative stress and inflammation [12] [13].

Total flavonoids from Carthamus tinctorius leaves, which contain 6-hydroxykaempferol derivatives, demonstrate hepatoprotective effects against carbon tetrachloride-induced chronic liver injury [14]. These compounds improve liver function through modulation of toll-like receptor pathways and nuclear factor kappa B signaling [14]. Molecular analysis reveals decreased messenger ribonucleic acid expression levels of toll-like receptor 2, toll-like receptor 3, toll-like receptor 4, nuclear factor kappa B p65, and inflammatory cytokines including interleukin-1 beta and tumor necrosis factor alpha [14].

Paracetamol-induced hepatotoxicity studies provide additional evidence for kaempferol glycoside hepatoprotection [10]. Six kaempferol glycosides, including kaempferol-3-O-beta-D-rutinoside, demonstrate prominent anti-apoptotic effects through inhibition of c-Jun N-terminal protein kinase and Raf-1 kinase pathways [10]. These compounds exert powerful antioxidant effects by modulating paracetamol-induced oxidative stress, increasing reduced glutathione levels while reducing malondialdehyde and nitrotyrosine concentrations [10].

The hepatoprotective mechanisms involve multiple pathways including sterol regulatory element-binding protein modulation, peroxisome proliferator-activated receptor gamma receptor activation, and inflammatory mediator cytokine regulation [15]. Structure-activity relationship studies indicate that the C2-C3 double bond at the A ring, hydroxyl groups at C3' or C4', and carbonyl group at position C4 enhance hepatoprotective activities [15]. The rutinoside moiety attachment appears to improve bioavailability and protective efficacy compared to aglycone forms [15].

CompoundModelKey FindingsMechanism
Kaempferol 3-O-β-d-(2,6-di-O-α-l-rhamnopyranosyl)galactopyronosideCarbon tetrachloride-induced hepatotoxicity in miceNormalized serum alanine aminotransferase, aspartate aminotransferase; Restored liver glutathione, superoxide dismutase, catalase, glutathione peroxidaseAntioxidant activity and free radical scavenging
Hydroxysafflor Yellow ACarbon tetrachloride-induced acute liver injury in ratsReduced alanine aminotransferase, aspartate aminotransferase, alkaline phosphatase activities; Enhanced superoxide dismutase, reduced malondialdehydeOxidative stress inhibition and inflammation reduction
Total flavonoids from Carthamus tinctoriusCarbon tetrachloride-induced chronic liver injury in miceImproved liver function; Decreased toll-like receptor 2, toll-like receptor 3, toll-like receptor 4, nuclear factor kappa B expressionToll-like receptors/nuclear factor kappa B and phosphatidylinositol 3-kinase/protein kinase B pathway modulation
Kaempferol glycosidesParacetamol-induced hepatotoxicityAnti-apoptotic effects via c-Jun N-terminal protein kinase and Raf-1 kinase inhibitionOxidative stress amelioration and mitogen-activated protein kinase pathway inhibition

Implications for Metabolic Syndrome Management

6-Hydroxykaempferol 3-beta-rutinoside and related kaempferol compounds demonstrate significant therapeutic potential for metabolic syndrome management through multiple pathways affecting glucose homeostasis, lipid metabolism, and insulin sensitivity [16] [17] [18]. These compounds target key metabolic dysfunction components including insulin resistance, hyperglycemia, dyslipidemia, and obesity-related complications [19] [16].

Glucose metabolism regulation represents a primary therapeutic application of kaempferol compounds in metabolic syndrome [17] [20]. Studies in high-fat diet-induced obese mice demonstrate that kaempferol administration at 50 mg/kg daily for four weeks restores glucose homeostasis and insulin sensitivity independent of body weight changes [17]. The compound significantly reduces fasting blood glucose levels and improves glucose tolerance through suppression of hepatic glucose production [17]. Mechanistic investigations reveal that kaempferol inhibits hepatic pyruvate carboxylase activity while enhancing protein kinase B and glucokinase activities, contributing to improved glucose metabolism [17].

Insulin sensitivity enhancement constitutes another critical aspect of metabolic syndrome management [18] [21]. Research demonstrates that kaempferol treatment in diabetic rat models effectively restores insulin resistance through hepatic inhibitor of nuclear factor kappa B kinase/nuclear factor kappa B pathway modulation [18]. The compound ameliorates blood lipids and insulin levels in a dose-dependent manner while inhibiting phosphorylation of insulin receptor substrate-1, inhibitor of nuclear factor kappa B kinase alpha, and inhibitor of nuclear factor kappa B kinase beta [18]. These effects result in reduced nuclear and cytosolic levels of nuclear factor kappa B and decreased tumor necrosis factor alpha and interleukin-6 levels [18].

Lipid metabolism regulation through liver X receptor pathway activation represents a sophisticated mechanism of metabolic syndrome improvement [16]. Studies in apolipoprotein E-deficient mice reveal that kaempferol directly binds to and induces transactivation of liver X receptors, with stronger specificity for the beta-subtype [16]. Oral administration of kaempferol at 150 mg/kg daily significantly reduces plasma glucose levels, increases high-density lipoprotein cholesterol, and enhances insulin sensitivity [16]. The compound reduces plasma triglyceride concentrations without causing liver steatosis through suppression of sterol regulatory element-binding protein-1 activity [16].

Inflammatory pathway modulation contributes significantly to metabolic syndrome management [22] [23]. Kaempferol-3-O-beta-rutinoside suppresses inflammatory responses in lipopolysaccharide-stimulated macrophages through nuclear factor kappa B and mitogen-activated protein kinase pathway inhibition [22]. The compound decreases expression of inflammatory mediators including tumor necrosis factor alpha, interleukin-6, inducible nitric oxide synthase, and cyclooxygenase-2 [22]. These anti-inflammatory effects complement metabolic improvements by reducing obesity-associated chronic inflammation [22].

Adipose tissue thermogenesis activation represents an emerging therapeutic application for obesity management [24]. Research demonstrates that kaempferol promotes beige cell formation and increases energy expenditure through cyclin-dependent kinase 6/runt-related transcription factor 1/uncoupling protein 1 signaling pathway regulation [24]. The compound protects against diet-induced obesity while improving glucose tolerance and insulin resistance through enhanced thermogenic function [24].

Type 2 diabetes mellitus management through multiple pathways demonstrates the compound's comprehensive metabolic effects [19] [20]. Streptozotocin-induced diabetes models reveal that kaempferol treatment significantly ameliorates hyperglycemia through suppression of hepatic glucose production [20]. The compound restores activity of key glucose metabolism enzymes including hexokinases in liver and muscle tissues [20]. These effects occur independently of insulin or glucagon concentration changes, indicating direct metabolic pathway modulation [20].

Study DesignTreatmentMetabolic ParametersPathway Involvement
Kaempferol in apolipoprotein E-deficient mice150 mg/kg/day oral administrationDecreased plasma glucose, increased high-density lipoprotein cholesterol, increased insulin sensitivityLiver X receptor beta activation, sterol regulatory element-binding protein-1 suppression
Kaempferol in high-fat diet-induced obese mice50 mg/kg daily for 4 weeksDecreased fasting glucose, increased glucose tolerance, decreased hepatic glucose productionHepatic pyruvate carboxylase inhibition, protein kinase B/glucokinase activation
Kaempferol in diabetic rats (streptozotocin model)50-150 mg/kg for 10 weeksDecreased blood glucose, decreased lipids, increased insulin sensitivityInhibitor of nuclear factor kappa B kinase/nuclear factor kappa B pathway inhibition
Kaempferol-3-O-rutinoside in vitroVarious concentrations in cell cultureDecreased inflammatory cytokines (interleukin-6, tumor necrosis factor alpha)Nuclear factor kappa B and mitogen-activated protein kinase pathway suppression

XLogP3

-1.3

Wikipedia

5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside

Dates

Last modified: 08-19-2023

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